tert-Butyl 4-aminobenzoate-13C6
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Overview
Description
tert-Butyl 4-aminobenzoate-13C6 is a compound where the benzene ring is labeled with carbon-13 isotopes. This labeling is significant for various scientific research applications, particularly in the fields of chemistry and pharmacology. The compound is a derivative of tert-Butyl 4-aminobenzoate, which is commonly used as an intermediate in organic synthesis and as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-aminobenzoate-13C6 can be synthesized through a multi-step process starting from carbon-13 labeled benzene. The general synthetic route involves the nitration of carbon-13 labeled benzene to form carbon-13 labeled nitrobenzene, followed by reduction to obtain carbon-13 labeled aniline. This aniline derivative is then esterified with tert-butyl chloroformate to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-aminobenzoate-13C6 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 4-aminobenzoate-13C6 is widely used in scientific research due to its labeled carbon atoms, which make it an excellent tracer in metabolic studies. Some key applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic labeling experiments to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-aminobenzoate-13C6 primarily involves its role as a tracer molecule. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within a system. This is particularly useful in studying metabolic pathways and reaction mechanisms. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-aminobenzoate: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
4-Aminobenzoic acid: Another related compound, often used in the synthesis of folic acid and as a UV filter in sunscreens.
N-Phenyl-13C6-2-naphthylamine: Another carbon-13 labeled compound used in similar tracer studies.
Uniqueness
The uniqueness of tert-Butyl 4-aminobenzoate-13C6 lies in its carbon-13 labeling, which provides enhanced capabilities for tracing and studying molecular transformations. This makes it particularly valuable in research applications where precise tracking of carbon atoms is essential .
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
tert-butyl 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3/i4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
KYORUZMJUKHKFS-VFESMUGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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